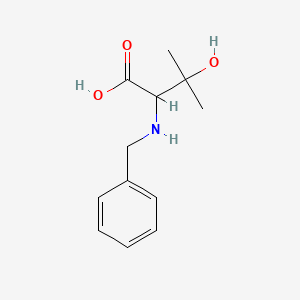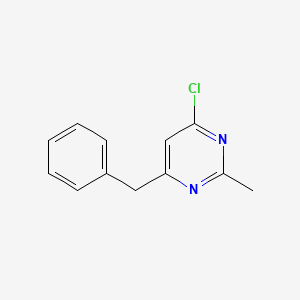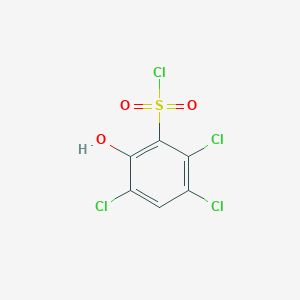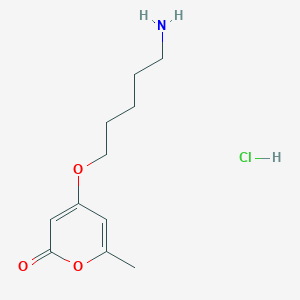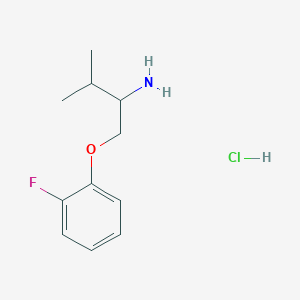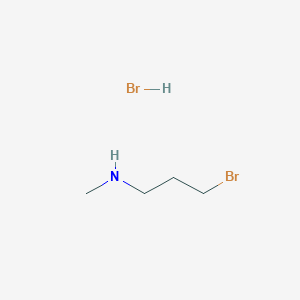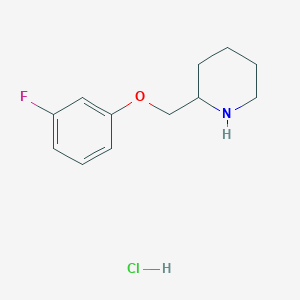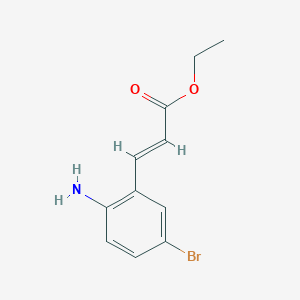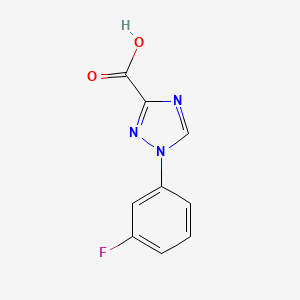
1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Übersicht
Beschreibung
The compound “1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It is likely to be a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms .
Wissenschaftliche Forschungsanwendungen
1. Broad Range of Biological Activities 1,2,4-triazole derivatives are extensively studied due to their wide range of biological activities. They demonstrate potent antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral activities, and more. Studies emphasize the need for new synthesis methods that consider green chemistry and energy-saving approaches, especially to combat new diseases and drug-resistant bacteria (Ferreira et al., 2013).
2. Role in Drug Discovery 1,2,3-triazoles serve as key scaffolds in drug discovery due to their stability and capacity to interact with biological targets through hydrogen bonding and dipole-dipole interactions. The versatile synthetic routes for these compounds, including eco-friendly methods, make them attractive for developing new drugs (Kaushik et al., 2019), (de Souza et al., 2019).
3. Antibacterial Activity 1,2,3-triazole and 1,2,4-triazole hybrids have shown significant antibacterial activity against Staphylococcus aureus, including antibiotic-resistant strains. These compounds inhibit critical bacterial enzymes and have the potential for dual or multiple antibacterial mechanisms, making them valuable in treating bacterial infections (Li & Zhang, 2021).
4. Industrial and Environmental Applications 1,2,4-triazoles are not only significant in pharmaceuticals but also find applications in various industrial and environmental sectors. They are used in optical materials, photosensitizers, coloring agents, antioxidants, additives for fuels and oils, and as corrosion inhibitors, demonstrating their versatility and wide-ranging utility (Parchenko, 2019), (Hrimla et al., 2021).
5. Applications in Proton-Conducting Membranes 1H-1,2,4-triazole and its derivatives show promise in developing proton-conducting fuel cell membranes. They improve the basic characteristics of electrolyte membranes, offering high thermal stability, increased mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures, highlighting their potential in energy applications (Prozorova & Pozdnyakov, 2023).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-2-1-3-7(4-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRGWKUNFQGVSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=NC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

